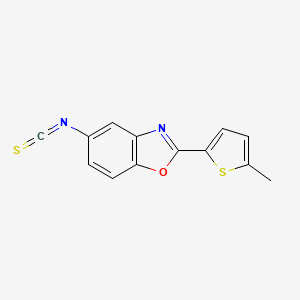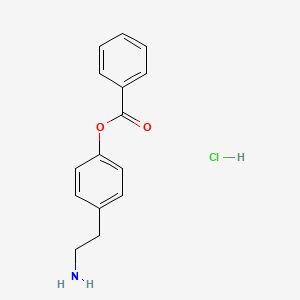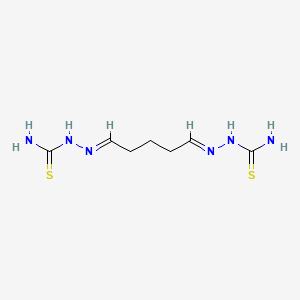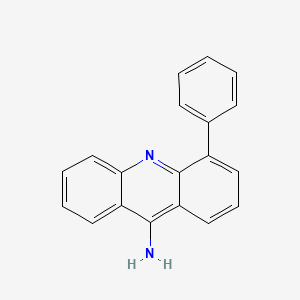
Acridine, 9-amino-4-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acridine, 9-amino-4-phenyl-: is a derivative of acridine, a heterocyclic compound containing nitrogen. Acridine derivatives are known for their broad range of pharmaceutical properties and have been extensively studied for their biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of acridine derivatives, including 9-amino-4-phenylacridine, typically involves multi-step reactions. One common method involves the condensation of anthranilic acid derivatives with aromatic aldehydes, followed by cyclization and subsequent functional group modifications . For example, the reaction of N-phenylanthranilic acid with aromatic aldehydes in the presence of a catalyst can yield acridine derivatives .
Industrial Production Methods: Industrial production of acridine derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the desired product. Catalysts such as sulfuric acid or polyphosphoric acid are commonly used in these processes .
Analyse Des Réactions Chimiques
Types of Reactions: Acridine, 9-amino-4-phenyl-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form acridone derivatives.
Reduction: Reduction reactions can convert acridine derivatives to dihydroacridines.
Substitution: N-alkylation and N-acylation reactions are common, where the amino group can be substituted with alkyl or acyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Acridone derivatives.
Reduction: Dihydroacridines.
Substitution: N-alkyl or N-acyl acridines.
Applications De Recherche Scientifique
Chemistry: Acridine derivatives are used as intermediates in organic synthesis and as ligands in coordination chemistry .
Biology: In biological research, acridine derivatives are employed as fluorescent probes for DNA and RNA visualization due to their ability to intercalate into nucleic acids .
Medicine: Acridine, 9-amino-4-phenyl-, has shown potential as an anticancer agent. It acts as a DNA intercalator, inhibiting topoisomerase enzymes and inducing apoptosis in cancer cells .
Industry: Acridine derivatives are used in the production of dyes, pigments, and fluorescent materials for various industrial applications .
Mécanisme D'action
The primary mechanism of action of acridine, 9-amino-4-phenyl-, involves DNA intercalation. The planar structure of the acridine moiety allows it to insert between DNA base pairs, disrupting the helical structure and inhibiting the activity of enzymes such as topoisomerase and telomerase . This leads to the inhibition of DNA replication and transcription, ultimately inducing cell death in rapidly dividing cells .
Comparaison Avec Des Composés Similaires
- Acriflavine
- Proflavine
- Amsacrine
- Triazoloacridone
Comparison: While all these compounds share the acridine core structure, 9-amino-4-phenylacridine is unique due to its specific substitution pattern, which enhances its DNA intercalation ability and anticancer activity . For instance, amsacrine and triazoloacridone are also known for their anticancer properties, but their substitution patterns and resulting biological activities differ .
Propriétés
Numéro CAS |
40505-06-4 |
|---|---|
Formule moléculaire |
C19H14N2 |
Poids moléculaire |
270.3 g/mol |
Nom IUPAC |
4-phenylacridin-9-amine |
InChI |
InChI=1S/C19H14N2/c20-18-15-9-4-5-12-17(15)21-19-14(10-6-11-16(18)19)13-7-2-1-3-8-13/h1-12H,(H2,20,21) |
Clé InChI |
YWWZVTFZBXVKRM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=CC3=C(C4=CC=CC=C4N=C32)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


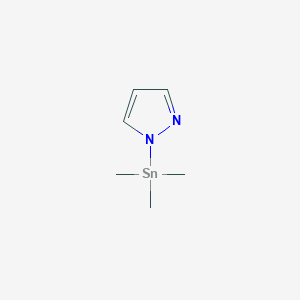
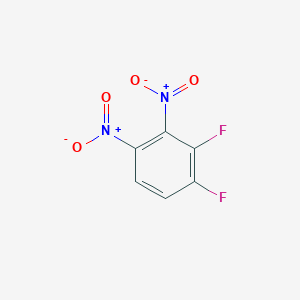
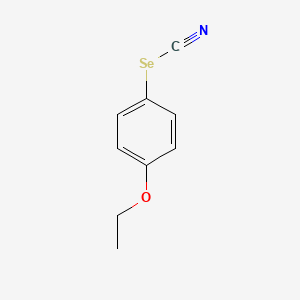
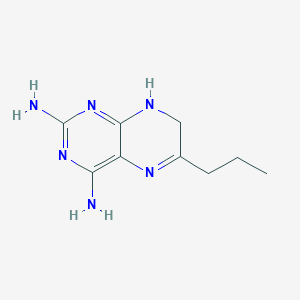
![1-Chloro-N-[2-(4-chlorophenoxy)-4-nitrophenyl]methanesulfonamide](/img/structure/B14663015.png)
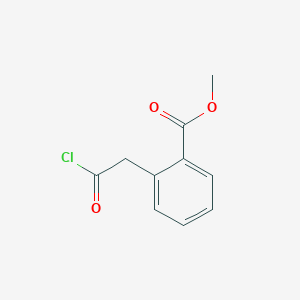

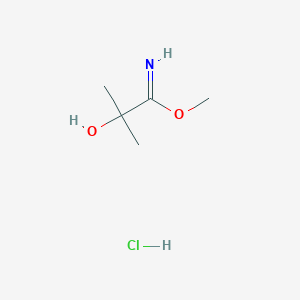
![N~2~-{2-[(2-Aminoethyl)amino]ethyl}-N~1~,N~1~-dimethylethane-1,2-diamine](/img/structure/B14663045.png)
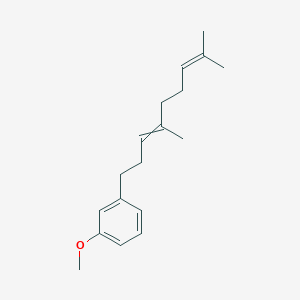
![N-[2-(Morpholin-4-yl)quinazolin-4-yl]-N'-phenylthiourea](/img/structure/B14663058.png)
